

# spectroscopic analysis of sulfonated 3-Nitro-4-pentylaniline

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## Compound of Interest

Compound Name: 3-Nitro-4-pentylaniline;sulfuric acid

Cat. No.: B8094086

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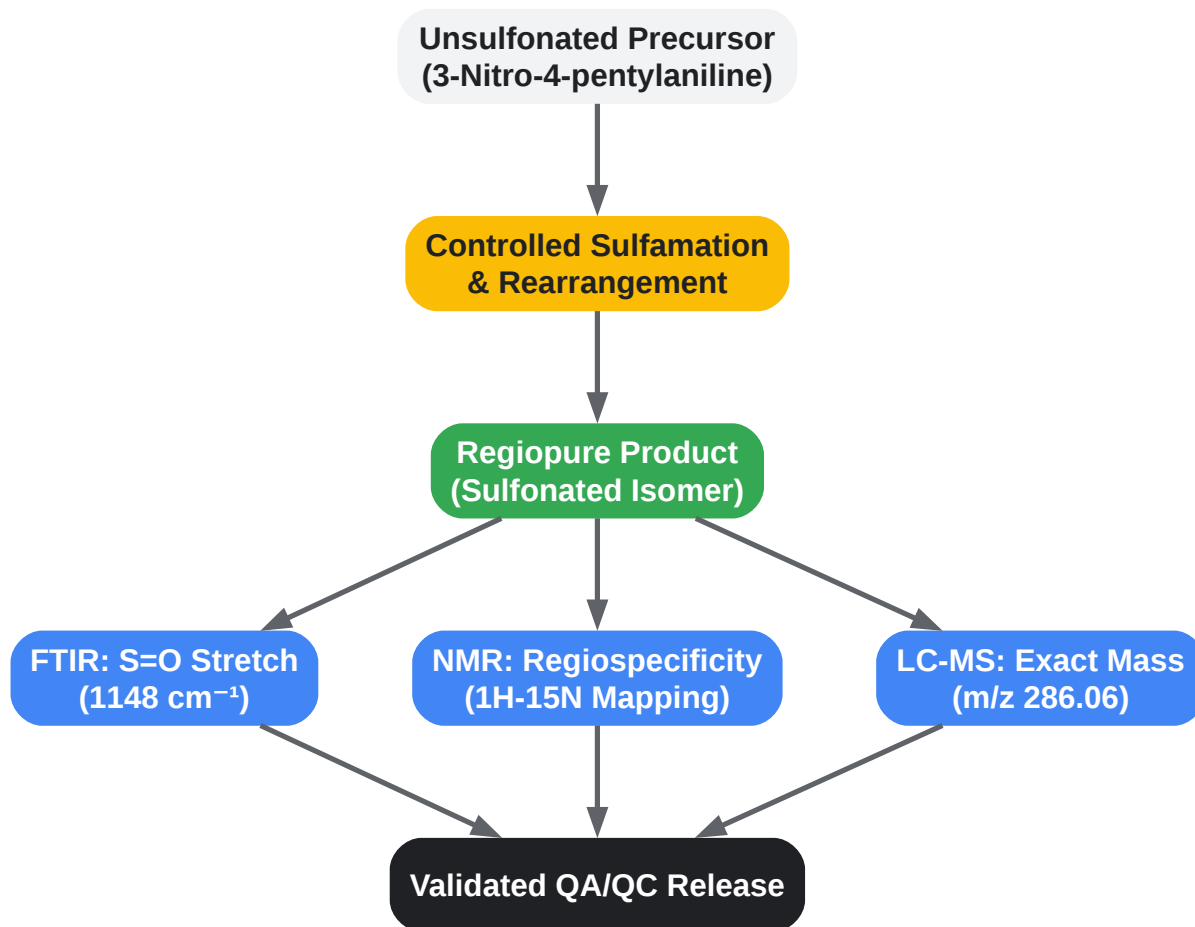
## Spectroscopic Validation of Regiopure Sulfonated 3-Nitro-4-pentylaniline: A Comparative Application Guide

In modern drug development and advanced materials science, sulfonated anilines serve as critical synthons. The introduction of a sulfonic acid group to the 3-nitro-4-pentylaniline core drastically improves aqueous solubility while providing a strong pharmacophore. However, the exact position of this sulfonate group dictates the molecule's downstream reactivity and target binding affinity.

This guide objectively compares the spectroscopic profile of a High-Purity Regiopure Product (synthesized via a controlled sulfamation-rearrangement pathway) against Traditional Alternatives (crude mixtures generated via harsh direct sulfonation).

## Mechanistic Workflow: The Analytical Pipeline

Traditional sulfonation utilizing fuming sulfuric acid frequently yields an unpredictable mixture of regioisomers and over-sulfonated byproducts. By employing a controlled sulfamation-rearrangement pathway, we achieve strict regioselectivity relative to the activating amine[1]. To validate this purity, a robust, multi-modal spectroscopic workflow is required.



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*Analytical workflow for the structural validation of regiopure sulfonated 3-nitro-4-pentylaniline.*

## Comparative Spectroscopic Analysis

The structural integrity of the sulfonated product must be verified across three distinct physical domains: vibrational transitions (FTIR), nuclear magnetic resonance (NMR), and mass-to-charge ratio (LC-MS).

**Table 1: Quantitative Spectroscopic Comparison**

Analytical Parameter	Target Signal / Metric	High-Purity Product (Regiopure)	Traditional Alternative (Crude Mixture)
FTIR (S=O Stretch)	~1148 cm <sup>-1</sup>	Sharp, baseline-resolved singlet at 1148 cm <sup>-1</sup>	Broad, unresolved multiplet (1120–1180 cm <sup>-1</sup> )
FTIR (O-H Stretch)	3200–3700 cm <sup>-1</sup>	Distinct broad band (consistent hydration)	Highly variable, often masking N-H stretches
<sup>1</sup> H NMR (Aromatic)	Integration & Splitting	Exactly 2H; distinct meta/para coupling	>2H (incomplete reaction) or complex multiplets
LC-MS (ESI-)	m/z 286.06 [M-H] <sup>-</sup>	>99% Total Ion Chromatogram (TIC) purity	Multiple m/z peaks (e.g., bis-sulfonated byproducts)

## The Causality Behind the Spectra

- Vibrational Integrity (FTIR):** The covalent attachment of the sulfonic acid group is primarily confirmed by the asymmetric S=O stretching vibrations. In highly pure samples, this manifests as a sharp peak at approximately 1147–1150 cm<sup>-1</sup>[2]. Furthermore, the highly polar -SO<sub>3</sub>H group exhibits a broad O-H stretching band between 3200 and 3700 cm<sup>-1</sup>[3]. Crude alternatives fail to resolve these peaks due to overlapping signals from multiple isomers.
- Structural Mapping (NMR):** The electron-withdrawing nature of the nitro and sulfonate groups creates a distinct chemical shift environment. Advanced

H–

N NMR techniques are critical for confirming the protonation state and ruling out N-sulfamation in favor of C-sulfonation[4].

- Ionization Dynamics (LC-MS): Sulfonated compounds are notorious for inducing severe matrix effects during LC-MS analysis, which can suppress ionization and mask impurities[5]. By optimizing the mobile phase and utilizing Electrospray Ionization in negative mode (ESI-), we selectively ionize the easily deprotonated sulfonic acid moiety, allowing for the precise quantification of trace bis-sulfonated impurities.

## Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol below is designed as a self-validating system—meaning the experiment inherently proves its own accuracy through built-in internal controls.

### Protocol 1: FTIR Structural Validation (KBr Pellet Method)

- Causality: ATR-FTIR is convenient but exposes the highly hygroscopic sulfonic acid group to ambient humidity, which artificially broadens the O-H stretch and obscures the critical S=O bands. A pressed KBr pellet minimizes atmospheric moisture exposure.
- Self-Validating Control: A parallel KBr pellet of the unsulfonated 3-nitro-4-pentylaniline precursor must be run simultaneously. The validation is considered positive only if the 1148  $\text{cm}^{-1}$  peak appears in the product spectrum while remaining strictly absent in the precursor spectrum.
- Methodology:
  - Desiccate 2 mg of the sulfonated product and 200 mg of spectroscopic-grade KBr at 80°C for 2 hours.
  - Grind the mixture in an agate mortar until a homogenous, fine powder is achieved.
  - Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

- Acquire the spectrum from 400 to 4000  $\text{cm}^{-1}$  at a resolution of 4  $\text{cm}^{-1}$  (minimum 32 scans).
- Overlay the resulting spectrum with the unsulfonated precursor control.

## Protocol 2: Regiospecificity Mapping via $^1\text{H}$ NMR

- Causality: DMSO-

is selected over  $\text{CDCl}_3$

because the highly polar sulfonic acid group renders the molecule insoluble in non-polar halogenated solvents.

- Self-Validating Control: The integration of the aliphatic pentyl chain (specifically the terminal - $\text{CH}_2$

group, which must integrate to exactly 3H) serves as an internal molecular standard. The aromatic protons must integrate to exactly 2H (since the core aniline has 5 positions: NH

, NO

, Pentyl, and SO

H, leaving exactly 2 protons). If the aromatic integration exceeds 2.05H, the batch is flagged for incomplete sulfonation.

- Methodology:

- Dissolve 15 mg of the sulfonated product in 0.6 mL of anhydrous DMSO-

containing 0.03% v/v TMS as an internal reference.

- Transfer to a 5 mm NMR tube and acquire the

$^1\text{H}$  spectrum at 400 MHz (or higher) at 298 K.

- Set the terminal methyl group of the pentyl chain (approx. 0.8–0.9 ppm) to an integration value of 3.00.

- Analyze the splitting pattern in the aromatic region (6.5–8.5 ppm) to confirm the specific regioisomer (e.g., ortho vs. meta coupling constants).

## Protocol 3: Purity Profiling via LC-MS (ESI-)

- Causality: Electrospray Ionization in negative mode (ESI-) is explicitly chosen because the sulfonic acid moiety readily deprotonates to form a stable  $[M-H]^-$  anion ( $m/z$  286.06), offering superior signal-to-noise ratios compared to positive mode.
- Self-Validating Control: A known concentration of a structurally analogous internal standard (e.g., sulfonated 4-methylaniline) is spiked into the sample. This compensates for matrix effects and ionization suppression[5], ensuring that the absence of bis-sulfonated peaks is due to high purity, not poor ionization efficiency.
- Methodology:
  - Prepare a 10  $\mu\text{g/mL}$  solution of the product in 50:50 Water:Acetonitrile (containing 5 mM ammonium acetate to buffer the sulfonate group).
  - Spike the sample with 1  $\mu\text{g/mL}$  of the internal standard.
  - Inject 5  $\mu\text{L}$  onto a C18 reverse-phase column using a gradient elution (5% to 95% Acetonitrile over 15 minutes).
  - Monitor the eluent using an ESI-MS detector in negative ion mode, scanning from  $m/z$  100 to 600.
  - Extract the ion chromatograms for  $m/z$  286.06 (target) and  $m/z$  366.02 (potential bis-sulfonated impurity).

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